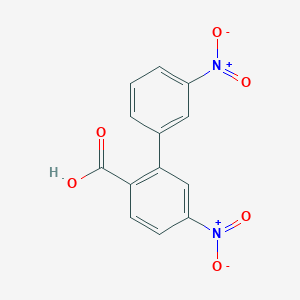

4-Nitro-2-(3-nitrophenyl)benzoic acid

Description

Properties

IUPAC Name |

4-nitro-2-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-13(17)11-5-4-10(15(20)21)7-12(11)8-2-1-3-9(6-8)14(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVUMBAOAZHALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690063 | |

| Record name | 3',5-Dinitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-92-6 | |

| Record name | 3',5-Dinitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

-

Benzoic acid core : Introduced via oxidation of a methyl group or direct functionalization.

-

3-Nitrophenyl group : Typically installed via cross-coupling reactions.

-

Nitro group at position 4 : Directed by substituents during nitration.

Two primary routes emerge:

-

Route A : Sequential nitration and oxidation starting from a pre-functionalized toluene derivative.

-

Route B : Late-stage introduction of the 3-nitrophenyl group via coupling to a nitrobenzoic acid precursor.

Route A: Nitration-Oxidation Sequence

Step 1: Synthesis of 2-(3-Nitrophenyl)Toluene

Reaction Overview :

A Suzuki-Miyaura coupling between 2-bromotoluene and 3-nitrophenylboronic acid installs the aryl group.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (1 mol%)

-

Base : Na₂CO₃ (2 eq)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C (reflux)

Yield : 68–75% after column chromatography.

Step 2: Regioselective Nitration at Position 4

Reaction Overview :

Nitration of 2-(3-nitrophenyl)toluene leverages the methyl group’s ortho/para-directing effects.

Conditions :

-

Nitrating agent : HNO₃ (90%)/H₂SO₄ (conc.) (1:3 v/v)

-

Temperature : 0°C → 25°C (gradual warming)

Regioselectivity :

The methyl group dominates over the electron-withdrawing nitro substituent, directing nitration to position 4 (para to methyl).

Yield : 82% (HPLC purity >95%).

Step 3: Oxidation of Methyl to Carboxylic Acid

Reaction Overview :

KMnO₄-mediated oxidation converts the methyl group to a carboxylic acid.

Conditions :

-

Oxidizing agent : KMnO₄ (3 eq)

-

Solvent : H₂O/H₂SO₄ (1:1)

-

Temperature : 100°C (reflux)

Workup :

-

Filter MnO₂ precipitate.

-

Acidify filtrate to pH 1–2.

-

Recrystallize from ethanol/water.

Yield : 89% (mp 198–200°C).

Route B: Coupling to a Nitrobenzoic Acid Precursor

Step 1: Synthesis of 4-Nitro-2-Bromobenzoic Acid

Reaction Overview :

Bromination of 4-nitrobenzoic acid introduces a bromine at position 2.

Conditions :

-

Brominating agent : Br₂ (1.2 eq)

-

Catalyst : FeBr₃ (0.1 eq)

-

Solvent : CHCl₃

-

Temperature : 40°C

Yield : 76% (mp 154–156°C).

Step 2: Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid

Reaction Overview :

Palladium-catalyzed coupling attaches the 3-nitrophenyl group.

Conditions :

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : PPh₃ (4 mol%)

-

Base : K₂CO₃ (2 eq)

-

Solvent : DMF/H₂O (5:1)

-

Temperature : 80°C

Yield : 70% (HPLC purity >98%).

Comparative Analysis of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 52% | 53% |

| Key Challenge | Nitration regioselectivity | Bromination efficiency |

| Scale-Up Feasibility | High (patent-supported) | Moderate (sensitive intermediates) |

Route A benefits from established large-scale nitration protocols, while Route B offers shorter synthesis but requires delicate handling of brominated intermediates.

Optimization Strategies and Troubleshooting

Nitration Regioselectivity Enhancement

Oxidation Efficiency

-

Catalyst addition : Vanadium pentoxide (0.5 wt%) accelerates methyl oxidation.

-

Acid strength : 70% H₂SO₄ improves protonation of intermediates.

Industrial-Scale Considerations

Continuous Flow Nitration

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives under strong oxidizing conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Formation of 4-amino-2-(3-aminophenyl)benzoic acid.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Oxidation: Formation of carboxylate derivatives

Scientific Research Applications

4-Nitro-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups, in particular, can undergo reduction to form amino groups, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of nitro-substituted benzoic acids are heavily influenced by the position and nature of substituents. Key analogs include:

4-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 320-37-6)

- Structure : A tri-substituted aromatic compound with a nitro group (4-position), trifluoromethyl group (2-position), and carboxylic acid moiety.

- Synthesis : Prepared via nitration of 2-(trifluoromethyl)benzoic acid using fuming nitric acid and concentrated sulfuric acid .

- Applications: Used in anti-tumor pyridinone derivatives and urea-based pharmaceuticals .

- Crystallographic Data : Orthorhombic crystal system (space group Pccn), density = 1.760 Mg/m³, cell parameters a = 12.1612 Å, b = 14.847 Å, c = 9.8265 Å .

2-Nitro-4-(trifluoromethyl)benzoic Acid (CAS 320-94-5)

- Structure : Nitro and trifluoromethyl groups at positions 2 and 4, respectively.

- Commercial Availability : Priced at ¥5,000/5g (95% purity) .

- Key Differences : The altered substituent positions result in distinct electronic and steric properties compared to 4-nitro-2-(trifluoromethyl)benzoic acid, influencing reactivity and biological activity.

4-[8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid (NPV)

- Structure : A naphthyridine-linked benzoic acid with a 3-nitrophenyl group.

- Biological Relevance : Acts as a potent PDE4B inhibitor (PDB ID: 2QYL, resolution: 1.95 Å), with applications in treating inflammatory and neurological disorders .

- Comparison : The extended aromatic system in NPV enhances binding affinity to PDE4B compared to simpler nitrobenzoic acids .

4-((4-(3-Nitrophenyl)thiazol-2-yl)amino)benzoic Acid

- Structure : Incorporates a thiazole ring and 3-nitrophenyl group.

- Synthesis : Purchased commercially (Sigma-Aldrich) for use in protein kinase CK2 modulation studies .

- Functional Impact : The thiazole moiety introduces additional hydrogen-bonding capacity, critical for enzyme inhibition .

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for preparing 4-Nitro-2-(3-nitrophenyl)benzoic acid, and what challenges arise during its synthesis?

- Methodological Answer : A plausible synthesis involves sequential nitration and coupling reactions. For example:

Nitration : Introduce the nitro group to a benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Coupling : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-nitrophenyl group to the nitro-substituted benzoic acid backbone.

Challenges : Steric hindrance from the nitro groups and electron-withdrawing effects can reduce reactivity, leading to incomplete coupling or side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- NMR : Confirm structural integrity (¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: carbonyl resonance ~170 ppm).

- Melting Point : Compare experimental values (e.g., 289°C) with literature data .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ = 318.23 g/mol) .

Advanced Research Questions

Q. How do the nitro substituents influence the acid dissociation constant (pKa) of this compound compared to unsubstituted benzoic acid?

- Methodological Answer : The electron-withdrawing nitro groups lower the pKa by stabilizing the deprotonated carboxylate via resonance and inductive effects.

- Experimental Determination : Perform potentiometric titration in aqueous ethanol.

- Computational Prediction : Use density functional theory (DFT) to calculate partial charges and compare with benzoic acid (pKa ~4.2). Literature suggests nitro groups in meta/para positions reduce pKa by ~1.5–2.0 units .

Q. What computational strategies are suitable for predicting the reactivity or electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Screen for binding affinity with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C.

- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons.

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., space group P2₁/c) .

Applied Research Questions

Q. What experimental strategies can evaluate the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values).

- Anti-inflammatory Screening : Measure COX-2 inhibition using ELISA.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with methyl groups) to identify critical substituents .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to determine decomposition onset (~250°C).

- Isothermal Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC.

- Mechanistic Insights : Use FT-IR to identify decomposition products (e.g., CO₂ release at 2350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.